4-(Methoxymethyl)pyridine

Beschreibung

Structural Analysis of 4-(Methoxymethyl)pyridine

Molecular Architecture and Bonding Characteristics

Electronic Structure and Orbital Hybridization

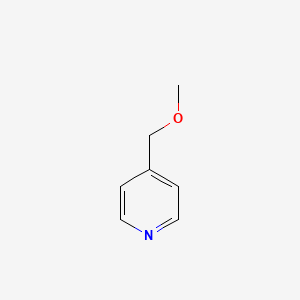

This compound (C₇H₉NO) features a pyridine ring substituted at the 4-position with a methoxymethyl group (-CH₂OCH₃). The nitrogen atom in the pyridine ring adopts sp² hybridization , contributing two electrons to the aromatic π-system. The lone pair in the remaining sp² orbital remains orthogonal to the ring plane, limiting its participation in conjugation. The methoxymethyl group consists of a methylene (-CH₂-) bridge bonded to an oxygen atom, which is sp³ hybridized. The oxygen’s lone pairs engage in hyperconjugative interactions with adjacent σ* orbitals, stabilizing the molecule.

Table 1: Key Bond Lengths and Angles

Conformational Analysis and Stereoelectronic Effects

The methoxymethyl group exhibits rotational flexibility around the C-O bond, enabling gauche and anti conformers. Stereoelectronic effects, such as hyperconjugation between oxygen’s lone pairs and the C-H σ* orbitals of the methylene group, stabilize the gauche conformation. The pyridine ring’s electron-withdrawing nature induces partial positive charge at the 4-position, enhancing the methoxymethyl group’s polarization.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃):

- Pyridine protons : H-2 and H-6 resonate as doublets at δ 8.40–8.77 ppm (J = 5.2 Hz), while H-3 and H-5 appear as a triplet at δ 7.13–7.22 ppm.

- Methoxymethyl protons : The methylene (-CH₂-) group splits into a singlet at δ 4.67–4.74 ppm, while the methoxy (-OCH₃) protons appear as a singlet at δ 3.84–3.89 ppm.

¹³C NMR (100 MHz, CDCl₃):

- Pyridine carbons : C-2/C-6 (δ 153–157 ppm), C-4 (δ 134 ppm), and C-3/C-5 (δ 119–113 ppm).

- Methoxymethyl carbons : CH₂ (δ 70–72 ppm), OCH₃ (δ 55–57 ppm).

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹):

- C=N stretch : 1600–1580 (aromatic ring).

- C-O-C asymmetric stretch : 1120–1100 (ether linkage).

- C-H stretch (sp³) : 2850–2950 (methoxymethyl group).

Table 2: Major IR Bands

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C/C=N | 1580–1600 | Strong |

| C-O-C (ether) | 1100–1120 | Strong |

| CH₂ bending | 1450–1470 | Medium |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 123 (C₇H₉NO⁺). Primary fragmentation pathways include:

- Loss of methoxymethyl group : m/z 64 (C₅H₄N⁺).

- Pyridine ring cleavage : m/z 78 (C₅H₄N⁺) via HCN elimination.

Figure 1: Major Fragmentation Pathways

- Pathway A : M⁺ → [M – CH₂OCH₃]⁺ (m/z 64).

- Pathway B : M⁺ → [C₅H₄N]⁺ (m/z 78) + CH₂OCH₃.

Eigenschaften

IUPAC Name |

4-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSSZLPFNHEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349080 | |

| Record name | 4-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70199-60-9 | |

| Record name | 4-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinemethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes methylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methoxymethyl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different pyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and strong bases are typically employed

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Methoxymethyl)pyridine serves as an intermediate in the synthesis of complex organic molecules and is utilized as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Pyridine N-oxides |

| Reduction | Alcohol derivatives |

| Substitution | Various substituted pyridine derivatives |

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, such as Caco2 (colon cancer) and HepG2 (hepatocellular carcinoma) cells .

- Anticancer Activity : Recent findings suggest that compounds derived from this compound may serve as promising candidates for anticancer agents due to their ability to target specific molecular pathways involved in tumor growth .

Medicine

The compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for their potential roles in drug development, particularly in creating new therapeutic agents targeting diseases such as cancer and inflammatory conditions .

Industry

In industrial applications, this compound is used in:

- The production of agrochemicals and dyes.

- As a building block for specialty chemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of novel pyridine derivatives synthesized from this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Coordination Chemistry

Research on coordination complexes formed with metal ions (e.g., Mn(II), Pd(II), Au(III)) has shown that this compound can enhance the stability and reactivity of metal complexes, making them valuable in catalysis and material science .

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

The table below compares 4-(methoxymethyl)pyridine with pyridine derivatives bearing different substituents:

Key Observations :

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) Shifts :

- This compound : The methoxymethyl protons resonate at δ ~3.3–3.5 ppm (CH2) and δ ~3.7 ppm (OCH3) in $ ^1H $ NMR .

- 2-Amino-4-methylpyridine (33): The methyl group at C4 shows a singlet at δ ~2.4 ppm, while the amino group protons appear as a broad peak at δ ~5.2 ppm .

- 4-(4-Chlorophenyl)pyridine : Aromatic protons of the chlorophenyl group resonate at δ ~7.4–7.6 ppm .

Infrared (IR) Spectroscopy :

- Methoxymethyl-substituted compounds exhibit strong C-O stretching vibrations at ~1100 cm$ ^{-1} $, absent in halogenated analogues .

Biologische Aktivität

4-(Methoxymethyl)pyridine is a pyridine derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxymethyl group at the 4-position. This structural modification can influence its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research has indicated that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies on 2,4-disubstituted pyridine derivatives have shown promising bactericidal activity against Mycobacterium tuberculosis, with effective concentrations below 1 μg/ml . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity against similar pathogens.

Anticancer Potential

Pyridine derivatives are recognized for their anticancer properties. A study involving novel pyridine analogues demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines . Although direct studies on this compound are sparse, its structural characteristics may allow it to function as an inhibitor of key cancer pathways, similar to other pyridine-based compounds.

Enzyme Inhibition

Pyridines have been shown to interact with various enzymes, including those involved in cancer progression and bacterial resistance. For example, dual inhibitors targeting c-Met and VEGFR-2 have been developed from pyridine scaffolds, showcasing their potential in cancer therapy . The ability of this compound to inhibit specific enzymes remains to be elucidated but is a promising avenue for future research.

The mechanisms through which pyridine derivatives exert their biological effects often involve interactions with cellular targets such as proteins and nucleic acids. The nitrogen atom in the pyridine ring can form hydrogen bonds with active sites on proteins, influencing enzymatic activity and signaling pathways .

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the effectiveness of certain pyridine derivatives against resistant strains of bacteria. The findings suggest that modifications in the pyridine structure can enhance binding affinity to bacterial targets .

- Anticancer Activity : Research demonstrated that specific pyridine analogues could inhibit angiogenesis and induce cell cycle arrest in cancer models. These findings indicate that similar compounds might be developed from this compound .

- Enzyme Interaction : Molecular docking studies have shown that pyridine derivatives can effectively bind to ATP-binding sites in kinases, which are crucial for cancer cell survival . This suggests that this compound may also exhibit similar binding capabilities.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)pyridine, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound can be synthesized via condensation reactions using sodium ethoxide as a base. For example, 4-(hydroxymethyl or methoxymethyl)pyridine derivatives are prepared by reacting diethylmalonate with substituted acids under basic conditions . Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or acetic anhydride), and stoichiometric ratios of reactants. Purification often involves column chromatography or recrystallization to isolate the product from by-products like 4-hydroxymethyl analogs.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to prevent decomposition of the methoxymethyl group.

Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the methoxymethyl group (δ ~3.3 ppm for OCH, δ ~4.4 ppm for CH).

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish regioisomers.

- X-ray Crystallography : Resolves structural ambiguities by determining bond angles and substituent positions, as demonstrated in pyridine derivative studies .

- Validation : Cross-validate with IR spectroscopy to confirm ether (C-O-C) stretching vibrations (~1100 cm).

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the biological activity of this compound compared to analogs like 4-Methoxypyridine?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare receptor-binding affinities (e.g., nicotinic acetylcholine receptors) using radioligand assays. The methoxymethyl group’s increased steric bulk and lipophilicity may enhance membrane permeability but reduce hydrogen-bonding capacity .

- Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., HOMO-LUMO gaps) and molecular docking to predict binding modes .

- Case Study : In antitumor studies, methoxymethyl-substituted pyridines showed enhanced cytotoxicity (IC = 0.019 µM against HCT-116 cells) due to improved solubility and target interaction .

Q. How can contradictory data on reaction yields in this compound synthesis be systematically addressed?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., AlCl vs. NaOEt), reaction time, and temperature to identify critical factors.

- By-Product Analysis : Use GC-MS or LC-MS to detect intermediates (e.g., chloromethyl derivatives) that may form under acidic conditions, as seen in multi-step syntheses .

Q. What computational approaches are recommended to study the electronic effects of the methoxymethyl group on pyridine’s reactivity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and solvent interactions.

- QM/MM Calculations : Evaluate transition states in nucleophilic substitution reactions to predict regioselectivity.

- Electrostatic Potential Maps : Visualize charge distribution to explain directing effects in electrophilic aromatic substitution .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for nitration or halogenation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.